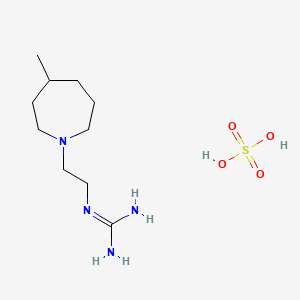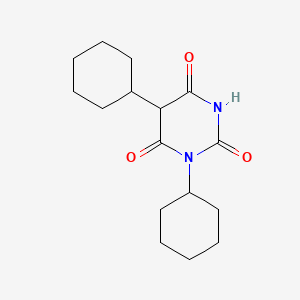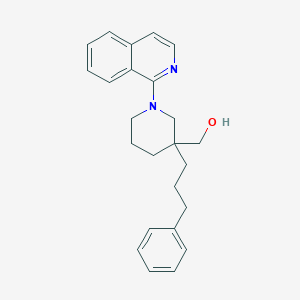
Texas Red C2 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Texas Red C2 maleimide is a thiol-reactive fluorescent dye that is widely used in biochemical and biomedical research. This compound is known for its ability to create bright red-fluorescent bioconjugates with excitation and emission maxima at approximately 595 nm and 615 nm, respectively . It is primarily used for labeling proteins, peptides, and other thiol-containing molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Texas Red C2 maleimide involves the reaction of Texas Red dye with maleimide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide derivative. The product is then purified through chromatographic techniques to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
Análisis De Reacciones Químicas
Types of Reactions
Texas Red C2 maleimide primarily undergoes thiol-reactive conjugation reactions. This involves the formation of a covalent bond between the maleimide group and thiol groups present in proteins or peptides .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing molecules such as cysteine residues in proteins. The reaction conditions are typically mild, often carried out at room temperature and neutral pH to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are bioconjugates, where the this compound is covalently attached to the thiol-containing molecule. These bioconjugates exhibit bright red fluorescence, making them useful for various analytical and imaging applications .
Aplicaciones Científicas De Investigación
Texas Red C2 maleimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Texas Red C2 maleimide involves the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in the formation of stable bioconjugates that exhibit bright red fluorescence. The fluorescence properties of the compound allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Texas Red maleimide: Another thiol-reactive fluorescent dye with similar properties but may differ in terms of excitation and emission wavelengths.
pHrodo Red maleimide: A pH-sensitive dye used for studying endocytosis and phagocytosis.
Uniqueness
Texas Red C2 maleimide is unique due to its specific excitation and emission maxima, which provide bright red fluorescence. This makes it particularly useful for applications requiring high sensitivity and specificity in fluorescence-based assays .
Propiedades
Fórmula molecular |
C74H73N8O16S4+ |
|---|---|
Peso molecular |
1458.7 g/mol |
Nombre IUPAC |
5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1 |
Clave InChI |
KQVWOVKBCWJWAB-UHFFFAOYSA-O |
SMILES canónico |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



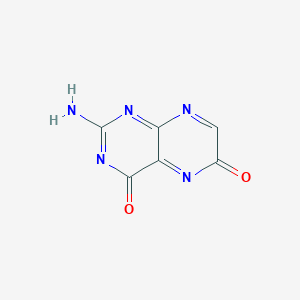
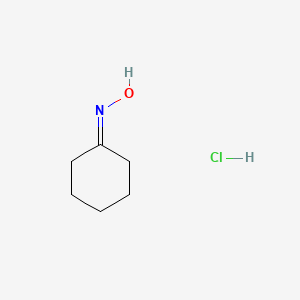

![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
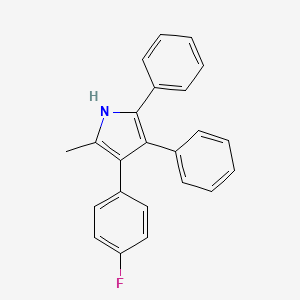
![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
